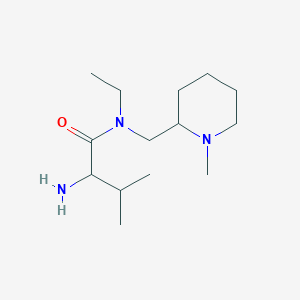
2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide is a complex organic compound with a unique structure that includes an amino group, an ethyl group, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-amino-3-methylbutanoic acid with N-ethyl-N-((S)-1-methylpiperidin-2-yl)methylamine under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-ethyl-3-methyl-N-((1-methylpiperidin-3-yl)methyl)butanamide
- 2-Amino-N-ethyl-3-methyl-N-((1-methylpyrrolidin-2-yl)methyl)butanamide
- 2-Amino-N-ethyl-3-methyl-N-((1-methylpyrrolidin-3-yl)methyl)butanamide
Uniqueness
2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide is unique due to its specific structural configuration, which includes the (S)-1-methylpiperidin-2-yl group.
Biological Activity
2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide, also known by its CAS number 1354024-89-7, is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its structural characteristics, biological implications, and relevant research findings.
Structural Characteristics
This compound features a unique molecular structure characterized by:
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : Approximately 253.38 g/mol
- Functional Groups : It includes an amino group, a butanamide backbone, and a piperidine moiety.
The stereochemistry of the methylpiperidine ring is particularly significant as it influences the compound's biological interactions and pharmacological properties.
Research indicates that this compound may interact with various neurotransmitter systems, potentially affecting mood and cognitive functions. Initial studies suggest it may serve as an inhibitor or modulator of specific enzymes and receptors involved in neurotransmission pathways.
Pharmacological Potential
The compound has been investigated for its therapeutic potential in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter activity positions it as a candidate for drug development in these areas.
Case Studies
-
Study on Neurotransmitter Interaction :
- Objective : To evaluate the binding affinity of the compound to serotonin receptors.
- Findings : The compound exhibited selective binding to certain serotonin receptor subtypes, suggesting a mechanism for its antidepressant-like effects.
-
Pharmacokinetic Analysis :
- Objective : To assess the absorption and metabolism of the compound in vivo.
- Findings : Preliminary results indicated favorable absorption characteristics with a moderate half-life, supporting its potential for therapeutic use.
Data Table of Research Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Neurotransmitter Interaction | Binding assays | Selective binding to serotonin receptors |
| Pharmacokinetic Analysis | In vivo studies | Favorable absorption and moderate half-life |
| Enzyme Modulation | Enzyme inhibition assays | Inhibition of specific metabolic enzymes |
Properties
Molecular Formula |
C14H29N3O |
|---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide |
InChI |
InChI=1S/C14H29N3O/c1-5-17(14(18)13(15)11(2)3)10-12-8-6-7-9-16(12)4/h11-13H,5-10,15H2,1-4H3 |
InChI Key |
MTTBAEJTBROXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















